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molecular formula C12H12N2O B3057666 4-(6-Methoxypyridin-3-yl)aniline CAS No. 835876-03-4

4-(6-Methoxypyridin-3-yl)aniline

Cat. No. B3057666
M. Wt: 200.24 g/mol
InChI Key: IKOVYXIZFGSIPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07790724B2

Procedure details

A mixture of 2-methoxy-5-(4-nitro-phenyl)-pyridine (as prepared in the previous step, 102 mg, 0.443 mmol) and 5% Pd—C (80 mg) was stirred under 1 atm H2 in 4 mL of EtOH for 4 h and then filtered through Celite and concentrated in vacuo to afford 73 mg (82%) of the title compound. Mass spectrum (ESI, m/z): Calcd. for C12H12N2O, 201.0 (M+H), found 201.3.
Name
2-methoxy-5-(4-nitro-phenyl)-pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
80 mg
Type
catalyst
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=2)=[CH:5][N:4]=1>CCO.[Pd]>[CH3:1][O:2][C:3]1[N:4]=[CH:5][C:6]([C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=2)=[CH:7][CH:8]=1

Inputs

Step One
Name
2-methoxy-5-(4-nitro-phenyl)-pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC=C(C=C1)C1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
4 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
80 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=N1)C1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 73 mg
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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